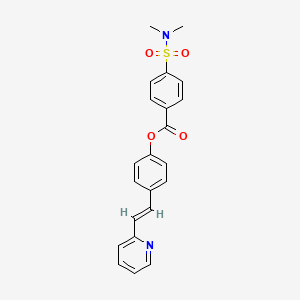

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate

Description

The compound (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate is a synthetic organic molecule characterized by:

- An (E)-configured vinyl linkage connecting a pyridin-2-yl group to a phenyl ring.

- A benzoate ester functional group substituted with a dimethylsulfamoyl moiety at the para position.

Its synthesis likely involves cross-coupling reactions for the vinyl linkage and esterification/sulfonylation for the benzoate-sulfamoyl group .

Properties

IUPAC Name |

[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-(dimethylsulfamoyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4S/c1-24(2)29(26,27)21-14-9-18(10-15-21)22(25)28-20-12-7-17(8-13-20)6-11-19-5-3-4-16-23-19/h3-16H,1-2H3/b11-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKOCDJLBOVOLZ-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C/C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate typically involves a multi-step process. One common method includes the following steps:

Formation of the pyridin-2-ylvinyl intermediate: This step involves the reaction of pyridine-2-carbaldehyde with a suitable vinylating agent under basic conditions to form the pyridin-2-ylvinyl intermediate.

Coupling with 4-(N,N-dimethylsulfamoyl)benzoic acid: The intermediate is then coupled with 4-(N,N-dimethylsulfamoyl)benzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reagent concentrations is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydride (NaH) can facilitate substitution reactions.

Major Products

Oxidation: Epoxides or diols.

Reduction: Piperidine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate involves its interaction with specific molecular targets. The pyridine ring can interact with metal ions or proteins, while the vinyl group can participate in conjugation reactions. The dimethylsulfamoyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Derivatives ()

Compounds such as Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl)piperazin-1-yl)benzoate (C1) and halogenated analogs (C2–C7) share a benzoate ester backbone but differ in:

- Core structure: Quinoline vs. pyridine-vinyl-phenyl.

- Substituents: Piperazine-linked quinoline carbonyl groups vs. dimethylsulfamoyl.

- Physicochemical properties : Halogen substituents (Br, Cl, F) in C2–C4 likely increase melting points and lipophilicity compared to the dimethylsulfamoyl group, which may enhance solubility in polar solvents .

Table 1: Key Comparisons with Quinoline Derivatives

Pyridazine and Isoxazole Derivatives ()

Compounds like I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) feature:

- Heterocyclic systems : Pyridazine/isoxazole vs. pyridine.

- Linkers: Phenethylamino/thio vs. vinyl.

Sulfonamide and Sulfonate Analogs ()

- 2,4'-[(Pyridin-2-yl)-methylene]bisphenyl bis-sodium sulfate () : Contains a pyridine-methylene-phenyl core with sulfonate groups. The sulfonate confers high water solubility, unlike the dimethylsulfamoyl group, which balances hydrophilicity and membrane permeability .

- N-(2-thiazolyl)benzenesulfonamide () : Demonstrates how sulfonamide groups enhance stability and binding to biological targets (e.g., carbonic anhydrase). The dimethylsulfamoyl group in the target compound may offer similar stability but reduced acidity compared to sulfonates .

Table 2: Sulfur-Containing Group Comparisons

Chromene and Imidazopyridine Derivatives ()

- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (): Shares a sulfonamide group but incorporates a chromene scaffold. The fluorophenyl groups enhance metabolic stability, a feature absent in the target compound .

- Triazole-thiazolidinone derivatives (): Highlight the role of vinyl/hydrazone linkers in conjugation. The (E)-vinyl group in the target compound may offer superior planarity for π-conjugation compared to bulkier triazole systems .

Q & A

Basic: What synthetic methodologies are recommended for preparing (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-(N,N-dimethylsulfamoyl)benzoate, and how is purity validated?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Knoevenagel condensation to introduce the (E)-vinylpyridine moiety via reaction of 4-hydroxybenzaldehyde derivatives with pyridine-2-carbaldehyde under basic conditions .

Esterification of the phenolic intermediate with 4-(N,N-dimethylsulfamoyl)benzoyl chloride, using DMAP as a catalyst in anhydrous dichloromethane .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (E)-isomer. Purity is validated via HPLC (>98% purity threshold) and 1H/13C NMR to confirm stereochemistry (e.g., coupling constants for vinyl protons, J = 16–18 Hz for trans-configuration) .

Advanced: How does stereochemical integrity (E/Z isomerism) influence bioactivity, and what methods resolve discrepancies in experimental vs. computational data?

Methodological Answer:

- Stereochemical Impact : The (E)-isomer’s planar geometry enhances π-π stacking with aromatic residues in target proteins (e.g., kinases or receptors), whereas the (Z)-isomer may exhibit steric hindrance. This is validated via molecular docking (AutoDock Vina) and free-energy perturbation calculations .

- Data Contradictions : If computational models predict high binding affinity but in vitro assays show low activity:

- Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) for sulfamoyl group interactions.

- Validate with surface plasmon resonance (SPR) to measure real-time binding kinetics .

Basic: What spectroscopic and crystallographic techniques are essential for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Key signals include vinyl protons (δ 6.8–7.2 ppm, doublet), pyridine protons (δ 8.2–8.6 ppm), and sulfamoyl methyl groups (δ 2.8–3.1 ppm) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch ~1720 cm⁻¹) and sulfonamide (S=O stretches ~1150–1350 cm⁻¹) .

- X-ray Crystallography : Resolves E/Z configuration and packing motifs. Use Acta Crystallographica Section E protocols for data collection (Mo-Kα radiation, λ = 0.71073 Å) .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in large-scale synthesis?

Methodological Answer:

- Design of Experiments (DOE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, using DMF as a solvent increases reaction rate but may promote hydrolysis; THF offers a balance .

- Byproduct Mitigation : Monitor intermediates via TLC and LC-MS . For persistent impurities (e.g., hydrolyzed sulfamoyl derivatives), introduce scavenger resins (e.g., polymer-bound DMAP) during esterification .

Advanced: What strategies assess the compound’s interaction with cytochrome P450 enzymes for toxicity profiling?

Methodological Answer:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to quantify metabolite formation (e.g., hydroxylated or demethylated products) .

- Enzyme Inhibition Studies : Measure IC50 values against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Basic: How are stability and degradation profiles evaluated under physiological conditions?

Methodological Answer:

- Forced Degradation Studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B guidelines) conditions.

- Analytical Tools : UHPLC-PDA tracks degradation products; HRMS identifies fragmentation pathways (e.g., ester hydrolysis to benzoic acid derivatives) .

Advanced: How do structural modifications (e.g., substituents on the pyridine or sulfamoyl groups) alter pharmacological properties?

Methodological Answer:

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups.

- Evaluation :

- LogP : Measure via shake-flask method to assess lipophilicity.

- Target Binding : Compare IC50 values in enzyme inhibition assays (e.g., kinase panels) .

- Solubility : Use nephelometry in PBS (pH 7.4) to guide formulation strategies .

Basic: What computational tools predict the compound’s ADMET properties?

Methodological Answer:

- Software : SwissADME or ADMET Predictor for permeability (Caco-2 model), hepatotoxicity, and plasma protein binding.

- Key Parameters : Topological polar surface area (TPSA < 90 Ų for oral bioavailability) and PAINS filters to exclude pan-assay interference motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.